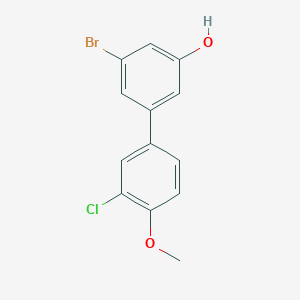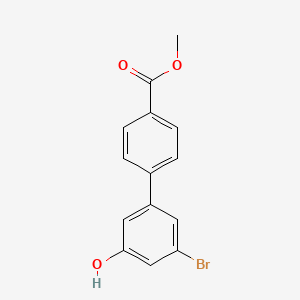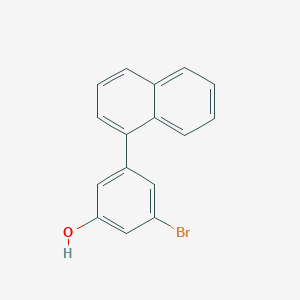
3-Bromo-5-(3-chloro-4-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-chloro-4-methoxyphenyl)phenol, 95% (referred to as 3-B5-3-C4-M-Phenol) is a synthetic compound of phenol with a bromine-chlorine substitution at the para-position. It is a white solid at room temperature and is soluble in most organic solvents. It is used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
3-B5-3-C4-M-Phenol has a variety of scientific research applications. It is used in the synthesis of organic compounds, such as the synthesis of 2-bromo-4-methoxy-3-methylphenol. It is also used in the synthesis of pharmaceutical compounds, such as the synthesis of the anti-inflammatory drug ibuprofen. Furthermore, it is used in the synthesis of polymers, such as the synthesis of poly(3-bromo-5-(3-chloro-4-methoxyphenyl)phenol). Finally, it is used in the synthesis of dyes, such as the synthesis of the dye 3-bromo-5-(3-chloro-4-methoxyphenyl)phenol-2-sulfonic acid.
Mechanism of Action
The mechanism of action of 3-B5-3-C4-M-Phenol is not well understood. However, it is believed to involve the formation of a reactive intermediate, such as a carbocation, which then undergoes a variety of reactions, such as nucleophilic attack, electrophilic attack, or hydrogen abstraction, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-B5-3-C4-M-Phenol are not well understood. However, it is believed to have some antimicrobial activity, as well as some antioxidant activity. Furthermore, it has been shown to inhibit the growth of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The main advantage of 3-B5-3-C4-M-Phenol is that it is relatively easy to synthesize and is relatively inexpensive. Furthermore, it is stable and can be stored for long periods of time without significant degradation. However, it is toxic and should be handled with caution. Furthermore, it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 3-B5-3-C4-M-Phenol. These include further exploration of its antimicrobial, antioxidant, and cancer cell line inhibitory activities. Furthermore, it could be investigated for its potential use in drug design and drug delivery systems. Additionally, it could be investigated for its potential use in the synthesis of complex molecules and polymers. Finally, it could be investigated for its potential use in the synthesis of dyes and other materials.
Synthesis Methods
The synthesis of 3-B5-3-C4-M-Phenol is a multi-step process. The first step involves the reaction of 4-methoxyphenol with thionyl chloride in the presence of anhydrous pyridine. This reaction results in the formation of 4-methoxyphenyl chlorosulfite. The second step involves the reaction of the 4-methoxyphenyl chlorosulfite with 3-bromo-5-chlorophenol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 3-bromo-5-(3-chloro-4-methoxyphenyl)phenol. Finally, the product is purified by recrystallization in ethanol or methanol.
properties
IUPAC Name |
3-bromo-5-(3-chloro-4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO2/c1-17-13-3-2-8(6-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKNXUZJLOHFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686443 |
Source


|
| Record name | 5-Bromo-3'-chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-58-2 |
Source


|
| Record name | 5-Bromo-3'-chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)


![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)









